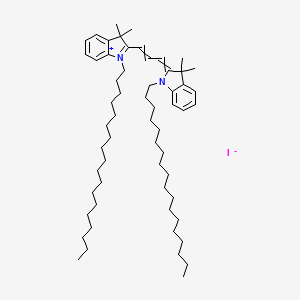
Cy3 dic18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy3 dic18, also known as 1,1’-dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine iodide, is a fluorescent dye belonging to the cyanine dye family. It is characterized by its bright orange-red fluorescence and is widely used in various biological and chemical applications. The compound is particularly known for its ability to label cell membranes by inserting its long hydrocarbon chains into the lipid bilayer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy3 dic18 involves the reaction of 3,3’-diethylthiadicarbocyanine iodide with octadecylamine. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through column chromatography to obtain the desired fluorescent dye .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
化学反应分析
Types of Reactions
Cy3 dic18 primarily undergoes oxidation and substitution reactions. The oxidation reactions are often facilitated by the presence of nucleobases in oligonucleotide conjugates, leading to fluorescence quenching . Substitution reactions involve the replacement of functional groups on the dye molecule, which can alter its photophysical properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at room temperature.
Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.
Major Products
The major products of these reactions include various derivatives of this compound with altered fluorescence properties. For example, oxidation can lead to the formation of sulfonated derivatives, which exhibit different fluorescence intensities and stabilities .
科学研究应用
Cy3 dic18 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and microscopy.
Biology: Commonly employed in cell labeling and tracking studies due to its ability to integrate into cell membranes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor biological processes at the cellular level.
Industry: Applied in the development of fluorescent sensors and markers for quality control and process monitoring.
作用机制
The mechanism of action of Cy3 dic18 involves its integration into lipid bilayers through its long hydrocarbon chains. This integration allows the dye to label cell membranes effectively. The fluorescence of this compound is due to the excitation of its polymethine chain, which leads to the emission of light in the orange-red spectrum. The dye’s interaction with nucleic acids and proteins can also influence its fluorescence properties, making it a versatile tool for various applications .
相似化合物的比较
Cy3 dic18 is often compared with other cyanine dyes such as Cy3B and Cy5:
Cy3B: Known for its superior fluorescence stability and brightness compared to this compound.
Cy5: Exhibits fluorescence in the far-red spectrum, making it suitable for multiplexing with this compound in fluorescence resonance energy transfer (FRET) studies.
List of Similar Compounds
This compound stands out due to its specific integration into lipid bilayers and its bright orange-red fluorescence, making it a valuable tool in various scientific and industrial applications.
属性
分子式 |
C59H97IN2 |
|---|---|
分子量 |
961.3 g/mol |
IUPAC 名称 |
2-[3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindole;iodide |
InChI |
InChI=1S/C59H97N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-50-60-54-46-39-37-44-52(54)58(3,4)56(60)48-43-49-57-59(5,6)53-45-38-40-47-55(53)61(57)51-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
LGGGGSMIMQDWCZ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


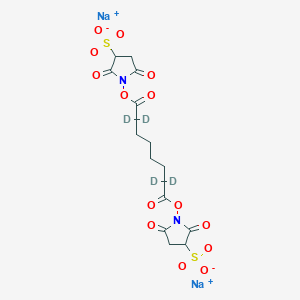

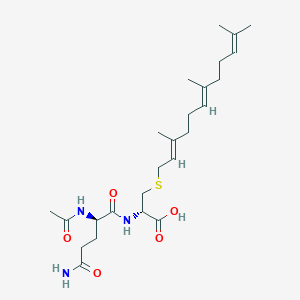


![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)
![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)
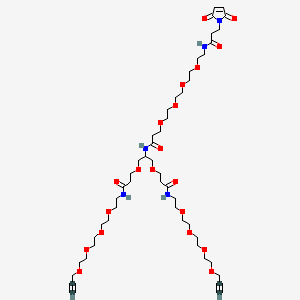
![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)

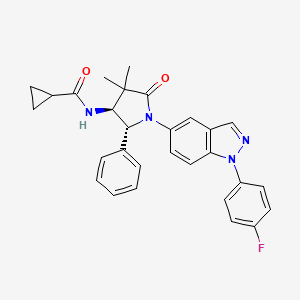
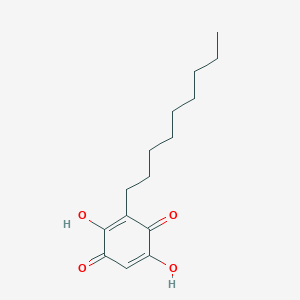
![2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5S)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B11929948.png)
